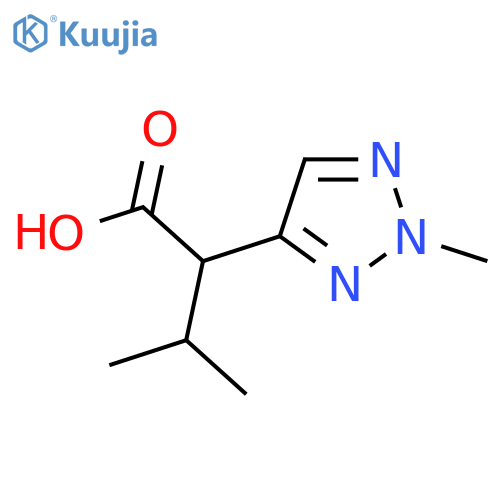Cas no 1866064-69-8 (3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid)

1866064-69-8 structure
商品名:3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1138408
- 1866064-69-8
- 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoicacid
- 3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid
- 2H-1,2,3-Triazole-4-acetic acid, 2-methyl-α-(1-methylethyl)-
-
- インチ: 1S/C8H13N3O2/c1-5(2)7(8(12)13)6-4-9-11(3)10-6/h4-5,7H,1-3H3,(H,12,13)
- InChIKey: QJBNOSLANGIKSN-UHFFFAOYSA-N
- ほほえんだ: OC(C(C1C=NN(C)N=1)C(C)C)=O
計算された属性
- せいみつぶんしりょう: 183.100776666g/mol
- どういたいしつりょう: 183.100776666g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 196
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Predicted)
- ふってん: 334.3±34.0 °C(Predicted)
- 酸性度係数(pKa): 3.80±0.22(Predicted)
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138408-10.0g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 10g |
$5528.0 | 2023-06-09 | ||
| Enamine | EN300-1138408-5g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 5g |
$2858.0 | 2023-10-26 | |
| Enamine | EN300-1138408-1.0g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 1g |
$1286.0 | 2023-06-09 | ||
| Enamine | EN300-1138408-2.5g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1138408-5.0g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 5g |
$3728.0 | 2023-06-09 | ||
| Enamine | EN300-1138408-0.5g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 0.5g |
$946.0 | 2023-10-26 | |
| Enamine | EN300-1138408-0.05g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1138408-10g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 10g |
$4236.0 | 2023-10-26 | |
| Enamine | EN300-1138408-0.1g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1138408-0.25g |
3-methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid |
1866064-69-8 | 95% | 0.25g |
$906.0 | 2023-10-26 |
3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
4. Book reviews
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
1866064-69-8 (3-Methyl-2-(2-methyl-2H-1,2,3-triazol-4-yl)butanoic acid) 関連製品
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
